Multi-Target Crystallographic Binding Profile vs. Co-Screened Fragments
In a high-throughput crystallographic fragment screen against Zika virus NS3 helicase, 2-amino-N-(2-methoxy-5-methylphenyl)acetamide (fragment Z235341991) was one of only 11 fragments out of a library of hundreds that yielded a resolvable structure in the RNA-cleft site. It formed specific hydrogen bonds with the highly conserved OG1 of T262 and NZ of K537, a binding mode that overlaps with the RNA substrate recognition region [1]. By contrast, the co-crystallized fragment Z1262246195 (a 3,3,3-Tris(fluoranyl)-1-Piperazin) utilizes fluorine-mediated interactions with S608 and R617, and Z44584886 (4-Fluorophenyl-4-Methyl-Piperazine) is stabilized by weak interactions with a different set of residues. Furthermore, the exact same compound was independently validated as a hit against two additional, structurally unrelated targets: human Brachyury (PDB 5QRU) and SARS-CoV-2 NSP13 helicase (PDB 5RLF), a promiscuity profile that positions it as a privileged fragment scaffold for broad antiviral and transcription factor inhibitor design [2]. Most co-screened fragments lacked this cross-target validation.
| Evidence Dimension | Number of validated protein targets with resolvable electron density in fragment screens |
|---|---|
| Target Compound Data | 3 targets (ZIKV NS3Hel, SARS-CoV-2 NSP13, human Brachyury) across independent PanDDA deposition groups |
| Comparator Or Baseline | Co-screened fragments Z1262246195, Z44584886, Z18618496: each validated against 1 target (ZIKV NS3Hel) in the reported dataset |
| Quantified Difference | 3-fold greater target coverage; unique hydrogen-bonding engagement pattern (T262/K537) not shared by comparators |
| Conditions | PanDDA X-ray crystallographic fragment screening at Diamond Light Source beamline I04-1; fragment concentration standardized across the DSI-poised library |
Why This Matters
For procurement supporting antiviral drug discovery, a fragment with experimentally proven engagement across multiple high-value viral and human targets offers a broader and more derisked chemical starting point for hit-to-lead campaigns compared to single-target validated fragments.
- [1] Godoy, A. S., et al. (2024). High-throughput crystallographic fragment screening of Zika virus NS3 Helicase. bioRxiv 2024.04.27.591279. Version 2. Preprint. View Source
- [2] RCSB PDB. Entries 5QRU (human Brachyury), 5RHG (ZIKV NS3Hel), 5RLF (SARS-CoV-2 NSP13). All co-crystallized with NY7 (Z235341991). Accessed 2026. View Source
